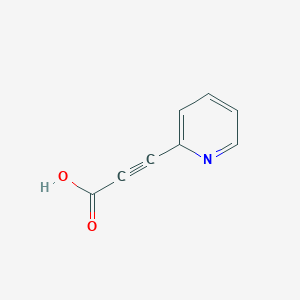

3-(Pyridin-2-yl)propiolic acid

Descripción general

Descripción

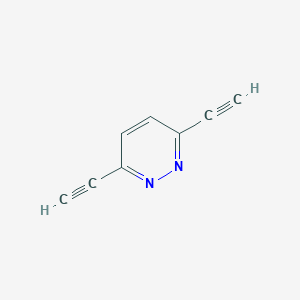

3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .Physical And Chemical Properties Analysis

3-(Pyridin-2-yl)propiolic acid has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-(Pyridin-2-yl)propiolic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, its application in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones showcases its utility in creating complex heterocyclic cores. This process involves the use of in situ generated propiolic acid chloride for the cyclization of acyclic β-keto N,S-acetals, leading to a flexible approach for synthesizing target compounds (Schirok, Alonso-Alija, & Michels, 2005).

Catalytic Applications and Material Science

In the field of material science, 3-(Pyridin-2-yl)propiolic acid derivatives have been explored for their catalytic properties. A study involving yttrium oxide catalysts, which investigated the reactions of pyridine and 2-propanol, revealed the potential of pyridine derivatives in exposing Bronsted acid, Lewis acid, and basic sites on catalysts. These findings highlight the adaptability of 3-(Pyridin-2-yl)propiolic acid in various catalytic processes (Hussein & Gates, 1998).

Corrosion Inhibition

Another significant application of 3-(Pyridin-2-yl)propiolic acid derivatives is in the field of corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, which are closely related to 3-(Pyridin-2-yl)propiolic acid, have been studied for their effectiveness in inhibiting corrosion in mild steel. These derivatives have shown substantial inhibition performance, highlighting the relevance of pyridine derivatives in industrial applications (Ansari, Quraishi, & Singh, 2014).

Pharmaceutical and Biomedical Research

In pharmaceutical research, derivatives of 3-(Pyridin-2-yl)propiolic acid have been employed in the synthesis of various biologically active compounds. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves reactions with compounds structurally related to 3-(Pyridin-2-yl)propiolic acid, demonstrates its importance in creating compounds with potential antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Functionalized Indolizines and Pyridines

The versatility of 3-(Pyridin-2-yl)propiolic acid extends to the synthesis of functionalized indolizines and pyridines. Lewis acid-catalyzed cyclizations of 3-(pyridin-2-yl)-propiolates with enones have been employed to create ester-substituted indolizine derivatives, showcasing the compound's utility in generating novel organic structures (Specowius, Bendrath, Winterberg, Ayub, & Langer, 2012).

Direcciones Futuras

Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .

Propiedades

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yl)propiolic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)

![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)